Prima-1
Descripción general
Descripción
Prima-1 is a small molecule that has been highlighted as a promising novel cancer therapy . It is known to restore the mutant p53, a tumour suppressor protein, by modifying thiol groups in the core domains of the protein . It has entered Stage II clinical trials and could potentially provide an alternative to conventional cancer chemotherapy .
Chemical Reactions Analysis
Prima-1 is known to react with thiol groups in the core domains of the mutant p53 protein . This modification is sufficient to induce apoptosis in tumor cells .Physical And Chemical Properties Analysis
Prima-1 is a low-molecular substance . Its molecular formula is C9H15NO3 and its molecular weight is 185.22 .Aplicaciones Científicas De Investigación
Restoration of Tumor Suppressor Function
PRIMA-1 has been identified as a compound that restores tumor suppressor function to mutant p53 proteins. A study by Bykov et al. (2002) found that PRIMA-1 selectively inhibits the growth of tumor cell lines expressing mutant p53 compared to those expressing wild-type p53. This property distinguishes PRIMA-1 from other known anticancer drugs and highlights its potential as a novel therapeutic compound (Bykov, Issaeva, Selivanova, & Wiman, 2002).
Induction of Apoptosis in Mutant p53 Cells
Li et al. (2005) demonstrated that PRIMA-1 selectively induces apoptosis in premalignant and malignant cancer cells with mutant p53, but not in those with wild-type p53. This targeted action is mediated through the c-Jun-NH2-kinase pathway, indicating a specific mechanism through which PRIMA-1 triggers cell death in mutant p53-expressing cells (Li, Mao, Brandt-Rauf, Williams, & Fine, 2005).
Reactivation of Mutant p53
Lambert et al. (2009) found that PRIMA-1 is converted to compounds that form adducts with thiols in mutant p53, leading to covalent modification and apoptosis induction in tumor cells. This study provides insights into the molecular mechanism of PRIMA-1's action, paving the way for the development of more potent anticancer drugs targeting mutant p53 (Lambert, Gorzov, Veprintsev, Söderqvist, Segerbäck, Bergman, Fersht, Hainaut, Wiman, & Bykov, 2009).
Multiple Signaling Pathways on Apoptosis
PRIMA-1MET, a derivative of PRIMA-1, induces apoptosis in human tumor cells via multiple transcription-dependent and -independent pathways. Lambert et al. (2010) showed that PRIMA-1MET affects a larger number of genes in mutant p53-expressing cells, including genes related to cell-cycle regulation and apoptosis, indicating a complex engagement of pathways leading to apoptosis (Lambert, Moshfegh, Hainaut, Wiman, & Bykov, 2010).
Cytotoxicity and Nucleolar Localization of Mutant p53
Russo et al. (2010) found that PRIMA-1 treatment in tumor cells leads to a strong nucleolar redistribution of mutant p53, associated with p53 degradation via ubiquitination. This nucleolar localization is crucial for PRIMA-1 induced apoptosis and provides a pathway for the compound's cytotoxic effect (Russo, Ottaggio, Penna, Foggetti, Fronza, Inga, & Menichini, 2010).
Efficacy in Colorectal Cancer Cells
Li et al. (2015) reported that PRIMA-1met is effective in limiting the growth of colorectal cancer (CRC) cells irrespective of their p53 status. It induces robust apoptosis particularly in CRC cells with mutant p53, highlighting its potential as a therapeutic agent for CRC treatment (Li, Zhou, Chan, Chooi, Chen, & Chng, 2015).
Safety And Hazards
Direcciones Futuras
Prima-1 has entered Stage II clinical trials and could potentially provide an alternative to conventional cancer chemotherapy . More data collected on in vivo models and potential complications of the drug could help to prevent cancer patients suffering the displeasing side effects associated with conventional chemotherapy . There is also potential for the design of more potent mutant p53-specific compounds based on the same or a similar molecular mechanism .
Propiedades
IUPAC Name |
2,2-bis(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c11-5-9(6-12)8(13)7-1-3-10(9)4-2-7/h7,11-12H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBVBRVVOPAAFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(=O)C2(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50204637 | |
Record name | 2,2-bis(hydroxymethyl)-1-azabicyclo(2,2,2,)octan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50204637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Prima-1 | |
CAS RN |
5608-24-2 | |
Record name | 2,2-bis(hydroxymethyl)-1-azabicyclo(2,2,2,)octan-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005608242 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | prima-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281668 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2-bis(hydroxymethyl)-1-azabicyclo(2,2,2,)octan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50204637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PRIMA-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2-BIS(HYDROXYMETHYL)-1-AZABICYCLO(2,2,2,)OCTAN-3-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GHC34M30BG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.